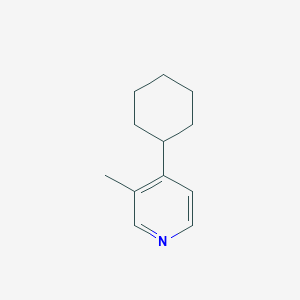
4-Cyclohexyl-3-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexyl-3-methylpyridine is a heterocyclic aromatic organic compound that features a pyridine ring substituted with a cyclohexyl group at the 4-position and a methyl group at the 3-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Buchwald-Hartwig Amination: This method involves the palladium-catalyzed amination of 3-methylpyridine with cyclohexyl bromide or chloride.
Suzuki-Miyaura Cross-Coupling: This reaction uses a boronic acid derivative of cyclohexyl and a halogenated 3-methylpyridine in the presence of a palladium catalyst.
Nucleophilic Substitution: Direct nucleophilic substitution of a suitable leaving group on the pyridine ring with cyclohexylamine.
Industrial Production Methods: The industrial production of this compound typically involves large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation of this compound can lead to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can produce partially hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides, acyl chlorides, or amines under various conditions.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Partially hydrogenated pyridine derivatives.
Substitution: Substituted pyridines with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Cyclohexyl-3-methylpyridine is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It is used as a ligand in biochemical studies to investigate protein interactions.
Industry: It is employed in the manufacture of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-cyclohexyl-3-methylpyridine exerts its effects depends on its specific application. For example, in biochemical studies, it may act as a ligand that binds to specific proteins, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
3-Methylpyridine: Similar structure but lacks the cyclohexyl group.
4-Methylpyridine: Similar structure but with the methyl group at a different position.
2-Cyclohexyl-3-methylpyridine: Similar but with the cyclohexyl group at the 2-position.
Uniqueness: 4-Cyclohexyl-3-methylpyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This compound's distinct structure allows it to participate in reactions and interactions that are not possible with its similar counterparts.
Eigenschaften
Molekularformel |
C12H17N |
|---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
4-cyclohexyl-3-methylpyridine |
InChI |
InChI=1S/C12H17N/c1-10-9-13-8-7-12(10)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3 |
InChI-Schlüssel |
JRDQNRKKFQEZSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3aS,4R,6S,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B15201531.png)
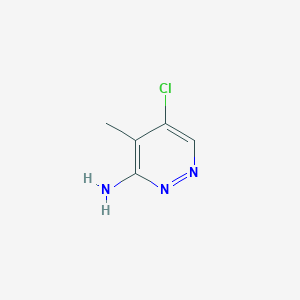
![(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B15201536.png)
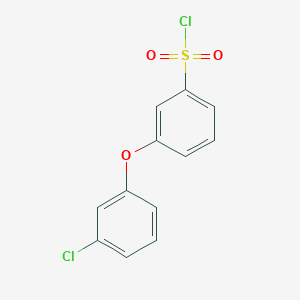
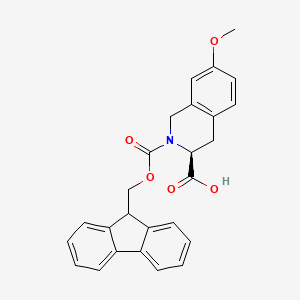
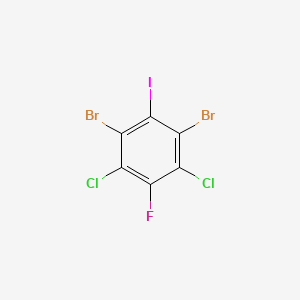
![3,6-Bis(Diethylamino)-9-[2-(Methoxycarbonyl)Phenyl]Xanthenium Trifluoromethanesulfonate](/img/structure/B15201557.png)
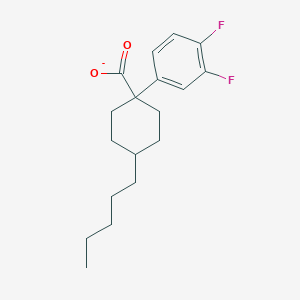
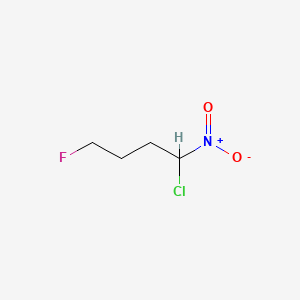
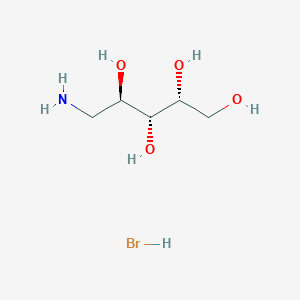

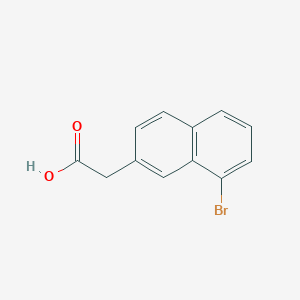
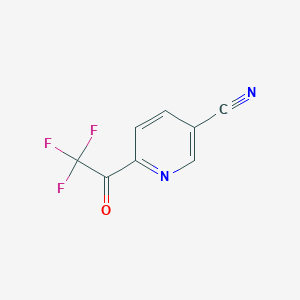
![(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B15201592.png)
